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Introduction

Targeted radionuclide therapy is a rapidly advancing field in oncology, with Prostate-Specific
Membrane Antigen (PSMA) emerging as a key target for treating metastatic castration-resistant
prostate cancer (MCRPC).[1][2][3][4] While Lutetium-177 (*’7Lu) has been the cornerstone for
PSMA-targeted therapies, new radionuclides are being explored to enhance therapeutic
efficacy.[5] Terbium-161 (1%1Tb) is a promising alternative, exhibiting similar chemical
properties to 7’Lu, which allows for its integration into existing chelator and ligand systems like
PSMA-617 and PSMA-I&T.[5][6]

161Th's key advantage lies in its unique decay profile. In addition to 3~ radiation comparable to
177 _u, 11Th emits a significant spectrum of low-energy Auger and conversion electrons.[1][5][7]
These short-range electrons deposit a high amount of energy locally (high linear energy
transfer), potentially leading to increased cytotoxicity, especially in single cells and
micrometastases.[8][9][10] Preclinical and early clinical studies have demonstrated that 1°1Th-
labeled PSMA ligands can deliver higher absorbed radiation doses to tumors compared to their
77L.u counterparts, suggesting superior therapeutic potential.[8][11]

These application notes provide detailed protocols for the radiolabeling of PSMA-targeting
ligands with 1%1Tbh, subsequent quality control measures, and methods for in vitro and in vivo
evaluation.
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Radiolabeling Protocol: *Th-PSMA-617

This protocol describes the conjugation of no-carrier-added 1% ThCls to the DOTA-containing

ligand, PSMA-617. The DOTA chelator is commonly used for radiolabeling with trivalent
radiometals like 1%1Tb and 177Lu.[6][12]

Workflow for **Th-PSMA Ligand Preparation
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Caption: Workflow for the radiolabeling of PSMA-617 with Terbium-161.
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Materials

e 161THCIs solution (in 0.01 M HCI)

e PSMA-617 (or other DOTA-conjugated PSMA ligand)
e Sodium ascorbate buffer (pH 4.5-5.0)

» HEPES buffer

 Sterile, metal-free reaction vials

e Heating block or water bath

e Radio-TLC or radio-HPLC system for quality control

Methodology

e Preparation: In a sterile, metal-free reaction vial, add the PSMA-617 ligand. The amount will
depend on the desired specific activity.

» Buffering: Add the reaction buffer (e.g., sodium ascorbate) to the vial to achieve a final pH
between 4.5 and 5.0. Ascorbate also acts as a radioprotectant to prevent radiolysis.[13]

» Radionuclide Addition: Carefully add the 1®1ThCls solution to the vial containing the ligand
and buffer.

¢ Incubation: Securely cap the vial and incubate at 95°C for 15-30 minutes.
o Cooling: After incubation, allow the vial to cool to room temperature.

e Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-
TLC or radio-HPLC (see Section 2). The final product, 151Th-PSMA-617, should have an
RCP greater than 95%.

o Formulation: If the RCP is acceptable, the product can be formulated in a suitable vehicle
(e.g., saline with ascorbic acid) for in vitro or in vivo use and passed through a sterile filter.
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Quality Control Protocols
A. Radiochemical Purity (RCP) Determination

Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid
Chromatography (radio-HPLC).

Radio-TLC Protocol:
o Spot a small volume (~1 pL) of the reaction mixture onto a TLC strip (e.qg., silica gel).

o Develop the strip using a suitable mobile phase (e.g., a mixture of ammonium acetate,
methanol, and DTPA) to separate the radiolabeled conjugate from free 161Th.

o Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and
calculate the percentage of 1°1Tb incorporated into the PSMA ligand.

Radio-HPLC Protocol:

o Inject a small volume of the reaction mixture into an HPLC system equipped with a
suitable column (e.g., C18) and a radioactivity detector.

o Elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% TFA).

o Analyze the resulting chromatogram to identify and quantify the peaks corresponding to
161Th-PSMA-617 and any impurities (like free 161Th).[13]

B. In Vitro Stability

e Protocol:

o Incubate an aliquot of the final 11Th-PSMA-617 product in saline and in human serum at
37°C.[14]

o At various time points (e.g., 1, 24, 48, 72 hours), analyze samples using radio-TLC or
radio-HPLC to determine the RCP.

o The conjugate is considered stable if the RCP remains above 90-95% over the time
course. Studies have shown 1%1Th-PSMA-617 to be stable for up to 72 hours.[13][15][16]
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C. Lipophilicity Determination (LogP)

e Protocol:

o Add a sample of 1*¥1Th-PSMA-617 to a vial containing equal volumes of n-octanol and
phosphate-buffered saline (PBS).

o Vortex the mixture vigorously for several minutes.
o Centrifuge to ensure complete phase separation.

o Sample equal volumes from both the n-octanol and PBS layers and measure the
radioactivity in a gamma counter.

o Calculate the LogP value as the base-10 logarithm of the ratio of counts per minute (CPM)
in the octanol phase to the CPM in the PBS phase. A negative LogP value indicates a
hydrophilic compound.[13]

Table 1: S ¢ Radiolabeli I

Parameter Ligand Value Reference

Radiochemical

_ ) PSMA-617 >98% [1][6]

Yield/Purity

PSMA-617 97.99 + 2.01% [13][15][16]

ART-101 >95% [14]

Specific Activity PSMA-617 Up to 100 MBg/nmol (11211311 1]

In Vitro Stability (72h) PSMA-617 >95% [13][15]
>90% (in human

ART-101 [14]
serum)

Lipophilicity (LogP) PSMA-617 -2.15+0.31 [13]

In Vitro Evaluation Protocols
Mechanism of Action of *6Th-PSMA Ligands
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Caption: **1Th-PSMA binds to PSMA, is internalized, and emits radiation causing DNA damage.
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A. Cell Uptake and Internalization Assay

o Cell Lines: Use a PSMA-positive cell line (e.g., PC-3 PIP, LNCaP) and a PSMA-negative
control line (e.g., PC-3 flu).[1][13]

e Protocol:

[e]

Seed cells in multi-well plates and allow them to attach overnight.

o Incubate the cells with a known concentration of 1°1Th-PSMA-617 at 37°C for various time
points (e.g., 30 min, 1h, 2h, 4h).

o Total Uptake: At each time point, wash the cells with cold PBS to remove unbound
radioligand. Lyse the cells and measure the radioactivity in a gamma counter.

o Internalization: For a parallel set of wells, after the incubation period, add an acidic buffer
(e.g., glycine buffer, pH 2.8) for 5-10 minutes to strip off surface-bound radioactivity. Wash
with PBS, lyse the cells, and measure the internalized radioactivity.

o Specificity: To demonstrate PSMA-specific binding, perform blocking studies by co-
incubating the cells with an excess of non-radiolabeled PSMA ligand.

o Express results as a percentage of the added activity per million cells.

B. Cytotoxicity Assays

e MTT Assay (Cell Viability):
o Seed cells in 96-well plates.

o Treat cells with increasing concentrations of 161Th-PSMA-617 (e.g., 0.1 to 10 MBg/mL) and
incubate for a defined period (e.g., 24-72 hours).[13]

o Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal
formation.

o Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570
nm.
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o Calculate cell viability relative to untreated control cells.

o Clonogenic Assay (Cell Survival):
o Treat cells in suspension or as monolayers with 161Th-PSMA-617 for a specified time.

o Plate a known number of viable cells into new culture dishes and incubate for 10-14 days
to allow colony formation.

o Fix and stain the colonies (e.g., with crystal violet).

o Count colonies containing =50 cells. Calculate the surviving fraction for each treatment
condition relative to the untreated control.

Preclinical Data Summary

Studies consistently show that 151Tb-PSMA conjugates are more effective than their 177Lu
counterparts in preclinical models.[1][11]

Table 2: Comparative In Vitro Efficacy (*¢*Tb-PSMA-617
vs. Y77Lu-PSMA-617)
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Assay Finding

Cell Line Reference

161Th was significantly
more effective at

Cell Viability (MTT) reducing viability at
concentrations of 0.1—
10 MBg/mL.

PC-3 PIP [13]

) 161Th was up to 3-fold
Cell Survival )
] more effective at
(Clonogenic) ) )
reducing cell survival.

PC-3 PIP [6]

Viability and survival
of PC-3 PIP cells were
more reduced with
General Comparison 161Th-PSMA-617
across the entire
concentration range

tested.

PC-3 PIP [L]3][4][11]

Table 3: Comparative In Vivo Data (Tumor-Bearing Mice)
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161Th-PSMA 77Lu-PSMA L
Parameter . . Finding Reference
Conjugate Conjugate
The radionuclide
Equal tissue Equal tissue does not alter the
Biodistribution distribution distribution pharmacokinetic [11[31[6]
profiles. profiles. profile of the
ligand.
161Th delivered a
6.10 + 6.59 2.59+3.30 _
Tumor-Absorbed ~2.4-fold higher
Gy/GBq (PSMA-  Gy/GBq (PSMA- [8]
Dose dose to tumor
617) 617) _
lesions.
161Th-ART-101
1.7+0.3 0.6+0.1 delivered a 2.8-
Tumor-Absorbed )
b Gy/MBq (ART- Gy/MBq (PSMA-  fold higher dose [14]
ose
101) 617) than 177Lu-
PSMA-617.
. _ 161Th-PSMA-617
Median survival:
) N/A (Control shows a clear,
Therapeutic 36 days (5 MBQq), ) o
) survival: 19 activity- (110211311 1]
Efficacy 65 days (10
days) dependent
MBa). . .
survival benefit.
161Th-ART-101
o showed superior
Significant tumor ) )
_ _ Less effective anti-tumor effects
Therapeutic regression and
) than 1%1Th-ART- compared to [14]
Efficacy prolonged
) 101. both 61Th-
survival.

PSMA-617 and
77Lu-PSMA-617.

In Vivo Experimental Protocol

This protocol outlines a general procedure for evaluating the biodistribution and therapeutic

efficacy of 162Th-PSMA ligands in a xenograft mouse model.
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Workflow for In Vivo Preclinical Study
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Caption: General workflow for in vivo evaluation of 161Th-PSMA radiopharmaceuticals.

Methodology

+ Animal Model: Use immunodeficient mice (e.g., athymic nude mice). Inoculate the mice
subcutaneously with a PSMA-positive human prostate cancer cell line (e.g., PC-3 PIP). Allow
tumors to grow to a suitable size (e.g., 100-150 mma3).
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 Biodistribution Study:

o Inject a cohort of tumor-bearing mice intravenously (i.v.) with a known activity of 1°1Th-
PSMA-617 (e.g., 1-5 MBQ).

o At selected time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize groups of
mice.

o Harvest tumors, blood, and major organs (kidneys, liver, spleen, etc.).

o Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

o Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

e SPECT/CT Imaging:

o Inject tumor-bearing mice with 161Th-PSMA-617 (e.g., 20-30 MBQ).

o At various time points, anesthetize the mice and perform SPECT/CT imaging to visualize
the biodistribution of the radioligand and confirm tumor targeting.

e Therapy Study:

o Randomize tumor-bearing mice into different treatment groups:

Vehicle control (saline)

161Th-PSMA-617 (low dose, e.g., 5 MBQ)

161Th-PSMA-617 (high dose, e.g., 10 MBQ)

(Optional) *’7Lu-PSMA-617 comparator group

o Administer the treatments via i.v. injection.

o Monitor the mice regularly (e.g., 2-3 times per week) for tumor volume (using caliper
measurements), body weight, and overall health.
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o Follow the mice until they reach a predefined endpoint (e.g., tumor volume limit, significant
weight loss) and record survival data.[14]

Conclusion

Terbium-161 represents a significant advancement in the field of PSMA-targeted radionuclide
therapy. Its unique emission of Auger and conversion electrons provides a dosimetric
advantage over ’’Lu, which has been shown to translate into superior preclinical efficacy.[1][4]
[11] The protocols outlined in these notes provide a framework for the successful conjugation,
quality control, and evaluation of 1*1Th-PSMA radiopharmaceuticals. The similar chemistry
between terbium and lutetium facilitates a seamless transition for research laboratories already
working with 177Lu, paving the way for further investigation and potential clinical translation of
this highly promising therapeutic agent.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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